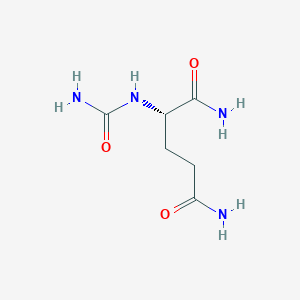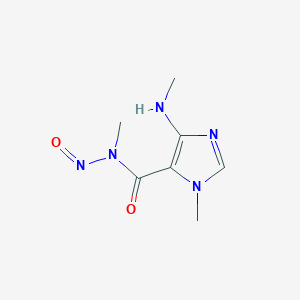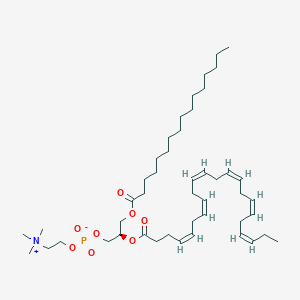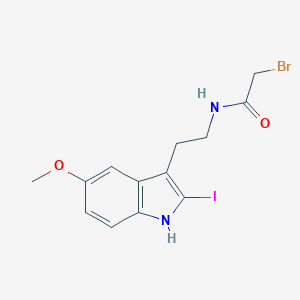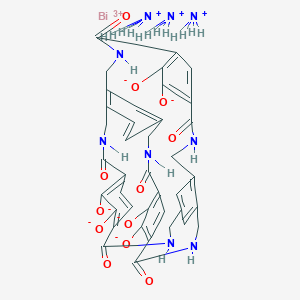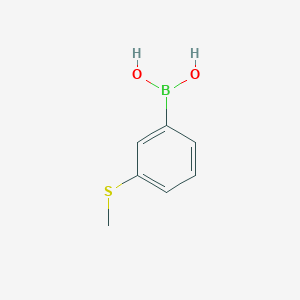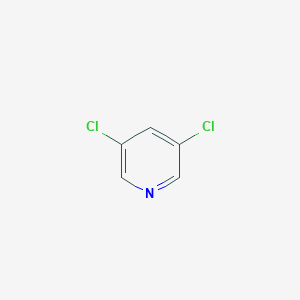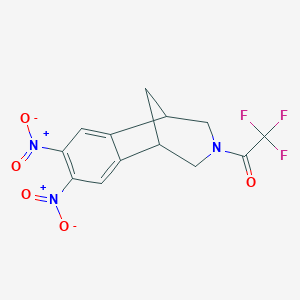
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin (DTFL-CSP) is a modified form of cyclosporin A, which is a well-known immunosuppressant drug used in transplantation and autoimmune diseases. DTFL-CSP has been synthesized to improve the potency and selectivity of cyclosporin A by introducing a photoaffinity label, which allows for the specific labeling of cyclophilin A, the target protein of cyclosporin A.
Mecanismo De Acción
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin binds specifically to cyclophilin A, a peptidyl-prolyl cis-trans isomerase (PPIase) enzyme that catalyzes the isomerization of proline residues in proteins. Cyclophilin A is involved in various cellular processes, including protein folding, signal transduction, and immune response. Cyclosporin A and N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin inhibit the activity of cyclophilin A by binding to its active site and blocking its catalytic activity. This inhibition leads to the suppression of T-cell activation and the prevention of rejection in transplantation.
Biochemical and Physiological Effects
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been shown to have high potency and selectivity for cyclophilin A, which makes it a valuable tool for studying the function of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to identify the binding partners of cyclophilin A and to characterize its role in various cellular processes. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been used to study the effects of cyclophilin A inhibition on immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin in lab experiments include its high potency and selectivity for cyclophilin A, which allows for specific labeling and inhibition of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been optimized for high yield and purity, which makes it a reliable tool for scientific research. The limitations of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
For the use of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its application in the study of other PPIase enzymes and their binding partners. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin can also be used to study the effects of cyclophilin A inhibition on other cellular processes, such as apoptosis and autophagy. The development of new derivatives of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin with improved potency and selectivity for PPIase enzymes is also a promising direction for future research.
Métodos De Síntesis
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin is synthesized by introducing a diazotrifluoroethyl group into the lysine residue at position 8 of cyclosporin A. The synthesis involves the protection of the cyclosporin A molecule, followed by the introduction of the diazotrifluoroethyl group using a diazo reagent. The protected molecule is then deprotected to obtain N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin. The synthesis of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used extensively in scientific research to study the mechanism of action of cyclosporin A and its target protein, cyclophilin A. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin allows for the specific labeling of cyclophilin A, which enables the identification of its binding partners and the characterization of its function. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to study the role of cyclophilin A in various cellular processes, including protein folding, signal transduction, and apoptosis.
Propiedades
Número CAS |
126871-92-9 |
|---|---|
Nombre del producto |
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin |
Fórmula molecular |
C74H121F3N14O13 |
Peso molecular |
1471.8 g/mol |
Nombre IUPAC |
4-(1-diazo-2,2,2-trifluoroethyl)-N-[4-[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]butyl]benzamide |
InChI |
InChI=1S/C74H121F3N14O13/c1-24-26-29-47(15)61(93)60-67(98)81-51(25-2)68(99)85(17)40-57(92)86(18)53(36-41(3)4)66(97)83-58(45(11)12)72(103)87(19)54(37-42(5)6)65(96)80-48(16)63(94)82-52(30-27-28-35-79-64(95)50-33-31-49(32-34-50)62(84-78)74(75,76)77)69(100)88(20)55(38-43(7)8)70(101)89(21)56(39-44(9)10)71(102)90(22)59(46(13)14)73(104)91(60)23/h24,26,31-34,41-48,51-56,58-61,93H,25,27-30,35-40H2,1-23H3,(H,79,95)(H,80,96)(H,81,98)(H,82,94)(H,83,97)/b26-24+ |
Clave InChI |
MANPLRVPFOIJEO-ORNZKKTMSA-N |
SMILES isomérico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Sinónimos |
CSDZ N(epsilon)-(diazotrifluoroethyl)benzoyl-Lys(8)-cyclosporin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



